Cas no 93-15-2 (Methyl Eugenol)

Methyl Eugenol structure
Methyl Eugenol structure
Nome do Produto:Methyl Eugenol
N.o CAS:93-15-2
MF:C11H14O2
MW:178.227663516998
MDL:MFCD00008652
CID:34690
PubChem ID:24857155

Methyl Eugenol Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl eugenol
    • TIMTEC-BB SBB007916
    • 1-(3,4-Dimethoxyphenyl)-2-propene
    • 1,2-dimethoxy-4-(2-propenyl)-benzen
    • 1,2-Dimethoxy-4-allylbenzene
    • 1,3,4-Eugenol methyl ether
    • 4-allyl-1,2-dimethoxy-benzen
    • 4-Allyl-1,2-dimethyoxybenzene
    • 4-Allyl-1,2-dimethoxybenzene
    • 3-(3,4-Dimethoxyphenyl)-1-propene
    • Allyl-3,4-dimethoxybenzene
    • Eugenol methyl ether
    • 1,2-dimethoxy-4-(2-propen-1-yl)benzene
    • 1,2-DiMethoxy-4-(2-propenyl)benzene
    • 1,2-dimethoxy-4-(prop-2-en-1-yl)benzene
    • 1-allyl-3,4-dimethoxybenzene
    • 3,4-dimethoxyallylbenzene
    • 3-METHYLEUGENOL
    • 4-Allylveratrol
    • 4-allylveratrole
    • Allyl veratrole
    • FEMA 2475
    • femanumber2475
    • LEVO-ROSE OXIDE
    • O-Methyleugenol
    • [ "" ]
    • Methyleugenol
    • Eugenyl methyl ether
    • Methyl eugenol ether
    • Veratrole methyl ether
    • Benzene, 1,2-dimethoxy-4-(2-propenyl)-
    • Methyl eugenyl ether
    • O-Methyl eugenol
    • 4-allyl-1,2-dimethoxy-benzene
    • Benzene, 4-allyl-1,2-dimethoxy-
    • ENT 21040
    • 1-(3,4-Dimethoxyphe
    • 1,2-Dimethoxy-4-(2-propen-1-yl)benzene (ACI)
    • Benzene, 1,2-dimethoxy-4-(2-propenyl)- (9CI)
    • Benzene, 4-allyl-1,2-dimethoxy- (8CI)
    • Veratrole, 4-allyl- (6CI)
    • 3,4-Dimethoxy-1-(2-propenyl)benzene
    • 3-(3,4-Dimethoxyphenyl)propene
    • Chavibetol methyl ether
    • Methylchavibetol
    • NSC 209528
    • NSC 8900
    • MLS001333206
    • MLS001333205
    • SMR000112378
    • MLS001065600
    • MLSMR
    • Methyl Eugenol
    • MDL: MFCD00008652
    • Inchi: 1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3
    • Chave InChI: ZYEMGPIYFIJGTP-UHFFFAOYSA-N
    • SMILES: O(C)C1C(OC)=CC(CC=C)=CC=1
    • BRN: 1910871

Propriedades Computadas

  • Massa Exacta: 178.09938g/mol
  • Carga de Superfície: 0
  • XLogP3: 2.5
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Ligações Rotativas: 4
  • Massa monoisotópica: 178.09938g/mol
  • Massa monoisotópica: 178.09938g/mol
  • Superfície polar topológica: 18.5Ų
  • Contagem de Átomos Pesados: 13
  • Complexidade: 156
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Peso Molecular: 178.23
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Odor: Mild-spicy, slightly herbal odor
  • Vapor Density: greater than 1.0 (NTP, 1992) (Relative to Air)
  • Stability Shelf Life: Stable to air, heat and light.
  • Temperature: When heated to decomposition it emits acrid smoke and irritating fumes.
  • Taste: BITTER, BURNING TASTE
  • Cor/Forma: Oil
  • Densidade: 1.036 g/mL at 25 °C(lit.)
  • Ponto de Fusão: −4 °C (lit.)
  • Ponto de ebulição: 254-255 °C(lit.)
  • Ponto de Flash: Fahrenheit: 230 ° f
    Celsius: 110 ° c
  • Índice de Refracção: n20/D 1.534(lit.)
  • Solubilidade: 0.5g/l
  • Coeficiente de partição da água: Insoluble
  • Estabilidade/Prazo de validade: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 18.46000
  • LogP: 2.43230
  • Índice de Refracção: Index of refraction = 1.5340 at 20 °C/D
  • Odor: Mild-spicy, slightly herbal odor
  • Merck: 6073
  • Solubilidade: Insoluble in water, soluble in ethanol.
  • Pressão de vapor: 0.02 mm Hg at 68 °F ; 1 mm Hg at 185.0° F (NTP, 1992)
  • FEMA: 2475

Methyl Eugenol Informações de segurança

  • Símbolo: GHS07 GHS08
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302,H315,H319,H335,H351
  • Declaração de Advertência: P261,P281,P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:1
  • Código da categoria de perigo: 22-36/37/38-40
  • Instrução de Segurança: S26-S36/37/39
  • RTECS:CY2450000
  • Identificação dos materiais perigosos: Xn
  • Frases de Risco:R22; R36/37/38; R40
  • Condição de armazenamento:2-8°C
  • Toxicidade:LD50 orally in rats: 1560 mg/kg (Jenner)

Methyl Eugenol Dados aduaneiros

  • CÓDIGO SH:29093090
  • Dados aduaneiros:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Methyl Eugenol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM255842-500g
4-Allyl-1,2-dimethoxybenzene
93-15-2 95%
500g
$215 2022-06-09
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP2901-20mg
Methyl Eugenol
93-15-2 ≥98%
20mg
¥100元 2023-09-15
TRC
M303015-10mg
Methyleugenol
93-15-2
10mg
$110.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M21421-20mg
Methyl Eugenol
93-15-2
20mg
¥98.0 2021-09-08
Enamine
EN300-698375-25.0g
1,2-dimethoxy-4-(prop-2-en-1-yl)benzene
93-15-2 95.0%
25.0g
$35.0 2025-03-21
SHENG KE LU SI SHENG WU JI SHU
sc-232373-5g
4-Allyl-1,2-dimethoxybenzene,
93-15-2 ≥98%
5g
¥181.00 2023-09-05
Enamine
EN300-698375-0.1g
1,2-dimethoxy-4-(prop-2-en-1-yl)benzene
93-15-2 95.0%
0.1g
$19.0 2025-03-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1360-25ML
4-Allyl-1,2-dimethoxybenzene
93-15-2 >98.0%(GC)
25ml
¥190.00 2024-07-12
TRC
M303015-100mg
Methyleugenol
93-15-2
100mg
$597.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D1360-25ml
Methyl Eugenol
93-15-2 98.0%(GC)
25ml
¥180.0 2022-06-10

Methyl Eugenol Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  40 °C
1.2 17 h, 40 °C
Referência
Catalyst-free ligin valorization by acetoacetylation. Structural elucidation by comparison with model compounds
Krall, Eric M.; Serum, Eric M.; Sibi, Mukund P.; Webster, Dean C., Green Chemistry, 2018, 20(13), 2959-2966

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium hydroxide
Referência
Synthesis and functionality of eugenol-based polyacetylenes
Rahim, E. A.; Sanda, F., Journal of Physics: Conference Series, 2019, 1242,

Synthetic Routes 3

Condições de reacção
1.1 Catalysts: Potassium carbonate ;  rt → 155 °C
1.2 5.5 h, 155 °C; 0.5 h, 155 °C
Referência
Synthesis of methyleugenol with dimethyl carbonate as methylating agent
Sun, Li-yuan; Zhu, Kai, Linchan Huaxue Yu Gongye, 2013, 33(2), 139-143

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Referência
Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation-Biotransamination Sequential Process
Gonzalez-Martinez, Daniel; Gotor, Vicente; Gotor-Fernandez, Vicente, Advanced Synthesis & Catalysis, 2019, 361(11), 2582-2593

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ,  1,2-Dibromoethane ;  rt; 2 h, reflux
1.2 Solvents: Hexane ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referência
Synthesis method of eugenol methyl ether as flavoring agent
, China, , ,

Synthetic Routes 6

Condições de reacção
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  12 h, 60 °C
Referência
Pd-catalyzed cross-coupling of haloarenes and chloroarene-Cr(CO)3 complexes with stabilized vinyl- and allylaluminium reagents
Schumann, Herbert; Kaufmann, Jens; Schmalz, Hans-Guenther; Boettcher, Andreas; Gotov, Battsengel, Synlett, 2003, (12), 1783-1788

Synthetic Routes 7

Condições de reacção
1.1 Catalysts: Potassium fluoride ;  3 h, 0.25 MPa, 200 °C
Referência
Method for preparing methyleugenol via methylation of eugenol with dimethyl carbonate
, China, , ,

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min
1.2 30 min; 1 h, 103 °C
Referência
Synthesis of new fused ring sultone from eugenol and its derivatives
Sudarma, I. M.; Hidayati, R.; Darmayanti, M. G., Rasayan Journal of Chemistry, 2020, 13(2), 1193-1198

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, 60 °C
Referência
Substituted dihydronaphthalenes as efflux pump inhibitors of Staphylococcus aureus
Thota, Niranjan; Reddy, Mallepally V.; Kumar, Ashwani; Khan, Inshad A.; Sangwan, Payare L.; et al, European Journal of Medicinal Chemistry, 2010, 45(9), 3607-3616

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  20 min, rt; overnight, rt
1.2 1.5 h, rt; 3 h, 110 - 120 °C
Referência
Synthesis 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone from eugenol
Matsjeh, S.; Anwar, C.; Sholikhah, E. N.; Alimuddin, A. A., International Journal of Chemical Engineering and Applications, 2015, 6(1), 61-65

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Referência
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ;  rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Referência
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Diglyme ;  4 h, 150 - 155 °C
Referência
Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts
Maras, Nenad; Polanc, Slovenko; Kocevar, Marijan, Acta Chimica Slovenica, 2010, 57(1), 29-36

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum ,  Copper Solvents: Methanol ,  Water ;  7 h, 220 °C
1.2 Reagents: Water
Referência
Cu-Mo doped zeolite ZSM-5 catalyzed conversion of lignin to alkyl phenols with high selectivity
Singh, Sunit Kumar; et al, Catalysis Science & Technology, 2015, 5(4), 2117-2124

Synthetic Routes 15

Condições de reacção
1.1 Catalysts: 1H-Imidazolium, 2-carboxy-1,3-dimethyl-, inner salt Solvents: Acetonitrile ;  80 min, 160 °C
Referência
Masked N-Heterocyclic Carbene-Catalyzed Alkylation of Phenols with Organic Carbonates
Lui, Matthew Y. ; Yuen, Alexander K. L.; Masters, Anthony F.; Maschmeyer, Thomas, ChemSusChem, 2016, 9(17), 2312-2316

Synthetic Routes 16

Condições de reacção
1.1 Catalysts: Potassium carbonate Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  5 h, 160 °C
Referência
An example of using dimethyl carbonate as an environmentally benign methylating reagent
Phan, Thanh Binh; Le, Ngoc Thuc; Nguyen, Thi Thu Trang; Nguyen, Viet Tu; Nguyen, Thi Ngat, Tap Chi Hoa Hoc, 2011, 49(6), 680-684

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
Referência
Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity
Maurya, Rakesh; Ahmad, Ausaf; Gupta, Prasoon; Chand, Kailash; Kumar, Manmeet; et al, Medicinal Chemistry Research, 2011, 20(2), 139-145

Synthetic Routes 18

Condições de reacção
1.1 Catalysts: Bis(triphenylphosphine)nickel dichloride
Referência
Dichlorobis(triphenylphosphine)-nickel(II)
Luh, Tien-Yau; Yuan, Tien-Min; Kobayashi, Yuichi, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-11

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Water
Referência
Total Synthesis of (±)-Codeine Through 1,3-Dipolar Cycloaddition
Erhard, Thomas, 2011, , ,

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 1 h, 20 °C; 1 h, 20 °C; 1 h, 20 °C → 40 °C
Referência
Process for preparation of eugenol methyl ether
, China, , ,

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Potassium carbonate ;  6 h, 170 °C
Referência
Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis
Ouk, Samedy; Thiebaud, Sophie; Borredon, Elisabeth; Le Gars, Pierre, Green Chemistry, 2002, 4(5), 431-435

Synthetic Routes 22

Condições de reacção
1.1 Solvents: Acetone ;  24 h, 60 °C
Referência
Preparation of dihydronaphthalene derivatives as efflux pump inhibitors for treatment of infection
, India, , ,

Synthetic Routes 23

Condições de reacção
1.1 Catalysts: Copper(II) 2-ethylhexanoate ,  5,10-Dihydro-5,10-bis[4-(trifluoromethyl)phenyl]phenazine Solvents: Toluene ;  18 h, rt
Referência
Decarboxylative Olefination of Activated Aliphatic Acids Enabled by Dual Organophotoredox/Copper Catalysis
Tlahuext-Aca, Adrian; Candish, Lisa; Garza-Sanchez, R. Aleyda; Glorius, Frank, ACS Catalysis, 2018, 8(3), 1715-1719

Synthetic Routes 24

Condições de reacção
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Referência
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Routes 25

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Referência
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Methyl Eugenol Raw materials

Methyl Eugenol Preparation Products

Methyl Eugenol Fornecedores

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:93-15-2)Methyl Eugenol
Número da Ordem:JH109
Estado das existências:in Stock
Quantidade:25kg
Pureza:98.00%
Informação de Preços Última Actualização:Monday, 8 January 2024 17:37
Preço ($): negotiated

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